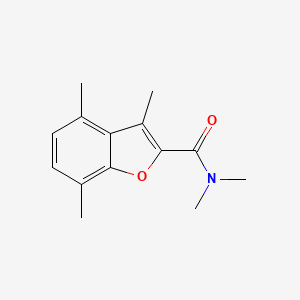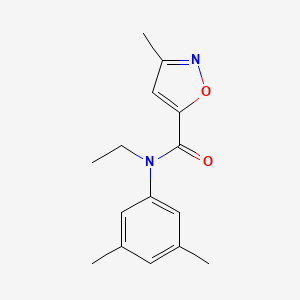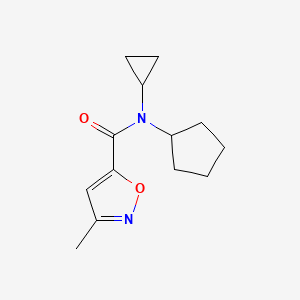![molecular formula C15H25N3O B7547753 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea, also known as DEET, is a widely used insect repellent. DEET was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas.
Wirkmechanismus
The mechanism of action of 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea is not fully understood. It is believed that 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea works by interfering with the insect's ability to detect human odors. 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea may also interfere with the insect's ability to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects:
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea has been shown to have low toxicity in mammals. However, some studies have suggested that 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea may have neurotoxic effects in certain animal models. 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea has also been shown to have a mild irritant effect on human skin.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea is a highly effective insect repellent and is widely used in laboratory experiments involving insects. However, 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea may interfere with certain assays that rely on the detection of human odors or carbon dioxide.
Zukünftige Richtungen
1. Development of new insect repellents with improved safety and efficacy.
2. Investigation of the mechanism of action of 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea and other insect repellents.
3. Study of the ecological impact of 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea and other insect repellents on non-target organisms.
4. Development of new insecticides based on the structure of 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea.
5. Investigation of the potential use of 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea as a therapeutic agent for certain diseases.
Synthesemethoden
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea can be synthesized by reacting diethylamine with ethyl chloroformate to form N,N-diethyl carbamate. The N,N-diethyl carbamate is then reacted with 2-phenylethyl isocyanate to form 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea has been extensively studied for its insect repellent properties. Studies have shown that 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea is highly effective at repelling a wide range of insects, including mosquitoes, ticks, and fleas. 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea has also been studied for its potential use as a pesticide.
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-3-18(4-2)13-12-17-15(19)16-11-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNOLHXYYYJDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7547671.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7547696.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)
![1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)

![N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)

![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)

![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)